molecular formula C9H14O4 B1431740 5-(Oxolan-2-yl)oxolane-2-carboxylic acid CAS No. 1421601-48-0

5-(Oxolan-2-yl)oxolane-2-carboxylic acid

Cat. No. B1431740
M. Wt: 186.2 g/mol
InChI Key: JPZSMTLLPKKQRD-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)oxolane-2-carboxylic acid, also known as OOC, is a cyclic compound. It has a CAS Number of 1421601-48-0 and a molecular weight of 186.21 . The IUPAC name for this compound is octahydro-[2,2’-bifuran]-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-(Oxolan-2-yl)oxolane-2-carboxylic acid is 1S/C9H14O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h6-8H,1-5H2,(H,10,11) . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

5-(Oxolan-2-yl)oxolane-2-carboxylic acid is an oil at room temperature . The compound’s exact mass and mono-isotopic mass are 142.099379685 .

Scientific Research Applications

Esterification and Peptide Synthesis

5-(Oxolan-2-yl)oxolane-2-carboxylic acid and its derivatives show remarkable effects in selective esterifications of primary alcohols. Such chemical reactions are pivotal in the synthesis of various esters from a broad range of carboxylic acids and primary alcohols. This process utilizes EDCI, NaHCO(3), and specific oxyma derivatives, highlighting the versatility of these compounds in organic synthesis and peptide bond formation. The removal of these derivatives post-reaction through simple aqueous workup procedures underscores their convenience and efficiency in laboratory settings (Wang et al., 2012).

Macromolecular Prodrug Design

The compound also serves as a precursor in the preparation of racemic and optically active derivatives, which are instrumental in tailoring functionalized multimeric macromolecules. These macromolecules find applications in reactive polymers, supported catalysts, liquid crystal polymers, and notably, in the design of macromolecular prodrugs. The ability to bind bioactive molecules, such as chloramphenicol, to these derivatives, followed by copolymerization, showcases the potential of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid in the development of novel drug delivery systems (Leboucher-Durand et al., 1996).

Synthetic Chemistry and Medicinal Applications

Moreover, derivatives of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid are utilized in synthetic chemistry for the creation of 5-amino-1,2,3-triazole-4-carboxylates. These compounds serve as scaffolds for the synthesis of biologically active compounds and peptidomimetics, highlighting their utility in medicinal chemistry. The process involves ruthenium-catalyzed cycloaddition, demonstrating the compound's role in facilitating complex chemical transformations that yield biologically relevant molecules (Ferrini et al., 2015).

Safety And Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(oxolan-2-yl)oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZSMTLLPKKQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258944
Record name [2,2′-Bifuran]-5-carboxylic acid, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxolan-2-yl)oxolane-2-carboxylic acid

CAS RN

1421601-48-0
Record name [2,2′-Bifuran]-5-carboxylic acid, octahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421601-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,2′-Bifuran]-5-carboxylic acid, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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